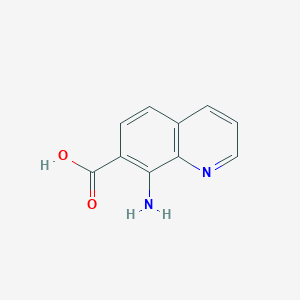
8-氨基喹啉-7-羧酸
描述
8-Aminoquinoline-7-carboxylic acid is a quinoline derivative with the molecular formula C10H8N2O2. It is characterized by an amino group at the 8th position and a carboxylic acid group at the 7th position of the quinoline ring
科学研究应用
8-Aminoquinoline-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimalarial and anticancer agents.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.
Chemistry: It serves as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
- The primary targets of 8-Aminoquinoline-7-carboxylic acid are sp^3 carbon–hydrogen (C–H ) bonds. Specifically, it facilitates transition metal-catalyzed C–H bond functionalization reactions . These challenging primary and secondary sp^3 C–H bonds become accessible due to the presence of the 8-aminoquinoline auxiliary.
- When used as a removable auxiliary, 8-Aminoquinoline-7-carboxylic acid assists in the amination of sp^2 C–H bonds of carboxylic acid derivatives. It acts as a directing group, enabling selective functionalization of specific C–H bonds .
- Mechanistically, the compound likely undergoes deprotonation and binding to transition metal catalysts (such as nickel) during C–H functionalization reactions .
- Notably, the 8-aminoquinoline auxiliary has been successfully applied in the synthesis of diverse molecules, including those with carboxamide scaffolds .
- However, its molecular weight is approximately 188.19 g/mol , which may impact its bioavailability.
- The compound’s action leads to the selective functionalization of specific C–H bonds, allowing for the synthesis of complex molecules. By modifying the quinoline ring, researchers can alter physical and chemical properties for potential applications .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
8-Aminoquinoline-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of C–H bond activation and functionalization. It has been developed as a powerful bidentate directing group or ligand auxiliary, facilitating the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes and monoamine oxidases, which are involved in its metabolism and biotransformation . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
8-Aminoquinoline-7-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in oxidative stress responses and metabolic pathways . Additionally, it can modulate the expression of genes related to cell proliferation, apoptosis, and differentiation. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of 8-Aminoquinoline-7-carboxylic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound acts as a bidentate directing group, facilitating the activation and functionalization of C–H bonds in various substrates . This process often involves a single electron transfer (SET) pathway, which is crucial for the compound’s reactivity and selectivity . Understanding these molecular interactions is essential for developing new therapeutic strategies and optimizing the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Aminoquinoline-7-carboxylic acid can change over time due to factors such as stability, degradation, and long-term cellular effects. The compound’s stability is influenced by its chemical structure and environmental conditions, which can affect its reactivity and efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 8-Aminoquinoline-7-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, the compound may exhibit toxic or adverse effects, including oxidative stress and enzyme inhibition . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and optimizing its use in preclinical and clinical studies.
Metabolic Pathways
8-Aminoquinoline-7-carboxylic acid is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes and monoamine oxidases . These enzymes play a critical role in the compound’s biotransformation, leading to the formation of various metabolites with distinct biochemical properties . The compound’s metabolism can affect its efficacy, toxicity, and overall pharmacokinetic profile, making it essential to understand these pathways for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 8-Aminoquinoline-7-carboxylic acid within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to specific cellular compartments, where it exerts its biochemical effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Subcellular Localization
8-Aminoquinoline-7-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s mechanism of action and optimizing its use in research and therapeutic settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinoline-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with quinoline or its derivatives as the starting material.
Functionalization: The quinoline ring is functionalized by introducing an amino group at the 8th position. This can be achieved through nitration followed by reduction or direct amination.
Carboxylation: The carboxylic acid group is introduced at the 7th position through various carboxylation methods, such as the use of carbon dioxide under high pressure and temperature or by employing specific reagents like formyl chloride.
Industrial Production Methods: In an industrial setting, the production of 8-Aminoquinoline-7-carboxylic acid may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized to make the process more sustainable.
化学反应分析
Types of Reactions: 8-Aminoquinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for esterification and amidation reactions.
Major Products Formed:
Oxidation: Formation of 8-nitroquinoline-7-carboxylic acid.
Reduction: Formation of 8-aminoquinoline-7-carboxylic acid derivatives.
Substitution: Formation of esters and amides of 8-Aminoquinoline-7-carboxylic acid.
相似化合物的比较
Quinine
Chloroquine
Mefloquine
Primaquine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
8-aminoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRUDAGVZPYCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


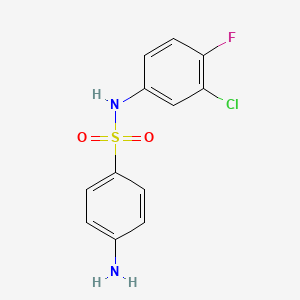

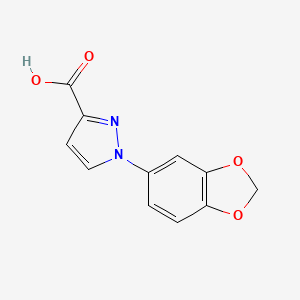

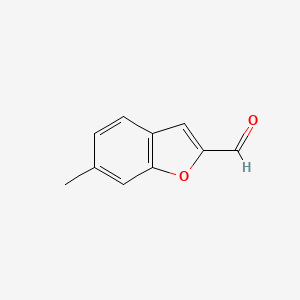
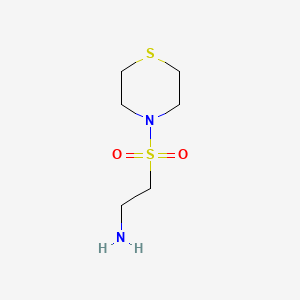
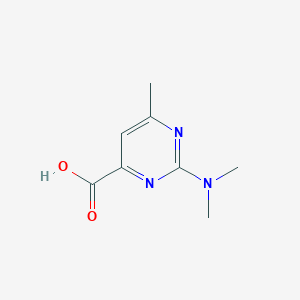

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile](/img/structure/B1518989.png)
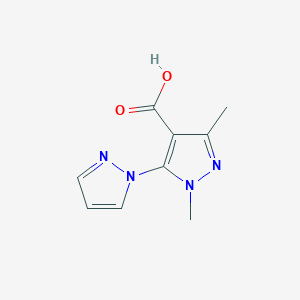

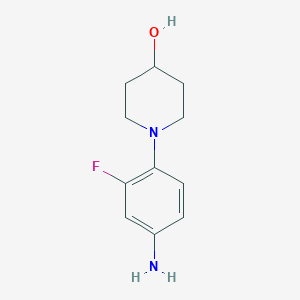

![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)
